(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Brand Name: Vulcanchem
CAS No.: 929825-39-8
VCID: VC8322992
InChI: InChI=1S/C23H17BrN2O3/c24-19-4-2-1-3-16(19)11-21-22(27)17-5-6-20-18(23(17)29-21)13-26(14-28-20)12-15-7-9-25-10-8-15/h1-11H,12-14H2/b21-11-
SMILES: C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=NC=C5
Molecular Formula: C23H17BrN2O3
Molecular Weight: 449.3 g/mol

(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

CAS No.: 929825-39-8

Cat. No.: VC8322992

Molecular Formula: C23H17BrN2O3

Molecular Weight: 449.3 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one - 929825-39-8

Specification

CAS No. 929825-39-8
Molecular Formula C23H17BrN2O3
Molecular Weight 449.3 g/mol
IUPAC Name (2Z)-2-[(2-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Standard InChI InChI=1S/C23H17BrN2O3/c24-19-4-2-1-3-16(19)11-21-22(27)17-5-6-20-18(23(17)29-21)13-26(14-28-20)12-15-7-9-25-10-8-15/h1-11H,12-14H2/b21-11-
Standard InChI Key PEQHHEKYWBRRBK-NHDPSOOVSA-N
Isomeric SMILES C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)OCN1CC5=CC=NC=C5
SMILES C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=NC=C5
Canonical SMILES C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=NC=C5

Introduction

Structural Overview

This compound features a tricyclic core structure with the following key components:

  • (4Z)-configuration: Indicates the geometric isomerism around the double bond involving the 2-bromophenyl group.

  • 2-bromophenyl substituent: A bromine atom attached to a phenyl ring, contributing to the compound's electronic and steric properties.

  • Pyridin-4-ylmethyl group: A pyridine ring attached via a methyl linker, which may enhance the compound's solubility and potential bioactivity.

  • Tricyclic framework: The core includes oxygen and nitrogen heteroatoms, which are likely involved in hydrogen bonding or coordination interactions.

Synthesis

  • Condensation reactions: To form the (4Z)-configured double bond.

  • Cyclization steps: To construct the tricyclic framework with oxygen and nitrogen atoms.

  • Functional group modifications: Incorporating bromophenyl and pyridinyl groups.

Such reactions often require careful control of reaction conditions (e.g., temperature, solvent choice) to ensure stereochemical integrity.

Potential Applications

Due to its structural complexity and functional groups, this compound may exhibit various biological activities:

  • Pharmaceutical applications:

    • Potential as a ligand for biological targets due to its heterocyclic framework.

    • Possible anticancer or antimicrobial activity based on structural analogs .

  • Material science:

    • Its rigid tricyclic structure could make it suitable for use in organic electronics or as a precursor for advanced materials.

Table: Comparison of Structural Features and Activities

FeatureCompoundObserved Activity
Bromophenyl groupN-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Anticancer activity through apoptosis induction
Pyridinyl substituent2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl) Potential as a receptor antagonist and platelet aggregation inhibitor
Tricyclic frameworkNovel 1,2,4-triazolo[4,3-b] triazines Exhibited significant biological activity against bacterial strains

Future Directions

Further studies are necessary to explore:

  • Synthesis optimization: Developing efficient routes for large-scale production.

  • Biological evaluation: Screening for pharmacological properties such as enzyme inhibition or receptor binding.

  • Structure-property relationships: Investigating how substituents influence activity.

By leveraging its unique structural features, this compound holds promise for both scientific exploration and practical applications in chemistry and biology.

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